molecular formula C22H22N2O2 B5814566 1-(4-methoxyphenyl)-4-(1-naphthoyl)piperazine

1-(4-methoxyphenyl)-4-(1-naphthoyl)piperazine

Cat. No. B5814566
M. Wt: 346.4 g/mol
InChI Key: UZMCVMRFDCILSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxyphenyl)-4-(1-naphthoyl)piperazine, commonly known as MDPNP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MDPNP is known to interact with the central nervous system and produce a range of biochemical and physiological effects that make it a valuable tool for studying various neurological disorders.

Mechanism of Action

MDPNP acts as a potent agonist of the TRPM8 ion channel, which is involved in the regulation of calcium signaling in neurons. By selectively activating this ion channel, MDPNP can modulate the release of neurotransmitters and the firing of action potentials in neurons. This mechanism of action makes MDPNP a valuable tool for studying the underlying mechanisms of neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
MDPNP has been shown to produce a range of biochemical and physiological effects, including the modulation of calcium signaling, the release of neurotransmitters, and the firing of action potentials in neurons. These effects can be used to study the mechanisms of neuronal signaling and synaptic transmission, as well as to investigate the role of ion channels in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MDPNP in laboratory experiments is its ability to selectively activate certain types of ion channels in neurons. This property makes it a valuable tool for studying the underlying mechanisms of neuronal signaling and synaptic transmission. However, MDPNP also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving MDPNP. One area of interest is the development of new compounds that can selectively activate or inhibit specific types of ion channels in neurons. Another area of research is the investigation of the role of ion channels in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, there is a need for further studies to investigate the potential toxicity and safety issues associated with the use of MDPNP in laboratory experiments.

Synthesis Methods

MDPNP can be synthesized using a variety of methods, including the condensation of 1-naphthylamine and 4-methoxybenzoyl chloride in the presence of a suitable base. The resulting intermediate can then be reacted with piperazine to yield MDPNP. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.

Scientific Research Applications

MDPNP has been widely used in scientific research for its ability to selectively activate certain types of ion channels in neurons. This property makes it a valuable tool for studying the mechanisms of neuronal signaling and synaptic transmission. MDPNP has been used to investigate the role of ion channels in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-26-19-11-9-18(10-12-19)23-13-15-24(16-14-23)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMCVMRFDCILSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.